REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=[O:8])=[CH:3][CH:2]=1.[BH4-].[Na+].[CH3:11]O>>[CH3:11][N:1]1[CH2:6][CH:5]=[C:4]([CH:7]=[O:8])[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=O
|
Name
|
O-methyloxime methiodide
|
Quantity
|
32.78 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.79 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
After the solution was stirred one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
some of the inorganic salts were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to a mass of oily crystals in vacuo
|
Type
|
DISSOLUTION
|
Details
|
A portion (4.5 g) of this material was partially dissolved
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
the filtrate treated with hydrogen chloride
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(=CC1)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |